4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1256345-83-1
VCID: VC0037249
InChI: InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3
SMILES: B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O
Molecular Formula: C10H11BF2O4
Molecular Weight: 244.001

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

CAS No.: 1256345-83-1

Cat. No.: VC0037249

Molecular Formula: C10H11BF2O4

Molecular Weight: 244.001

* For research use only. Not for human or veterinary use.

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid - 1256345-83-1

Specification

CAS No. 1256345-83-1
Molecular Formula C10H11BF2O4
Molecular Weight 244.001
IUPAC Name [4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid
Standard InChI InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3
Standard InChI Key KCHICHVWFDSXLJ-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O

Introduction

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in organic synthesis due to its unique functional groups. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely employed in the synthesis of complex organic molecules. The presence of the ethoxycarbonyldifluoromethyl group provides a versatile handle for further chemical transformations.

Synthesis and Preparation

The synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid typically involves the preparation of the corresponding boronic ester, followed by hydrolysis to yield the boronic acid. The boronic ester can be synthesized through the reaction of a suitable aryl halide with a boron source in the presence of a catalyst.

ReagentsConditionsProduct
Aryl halidePd(0) catalyst, boron sourceBoronic ester
Boronic esterHydrolysisBoronic acid

3.1. Suzuki-Miyaura Cross-Coupling Reactions

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is used as a coupling partner in Suzuki-Miyaura reactions to form complex biaryl compounds. This reaction is facilitated by palladium catalysts and is crucial for the synthesis of pharmaceuticals and materials.

3.2. Functional Group Transformations

The ethoxycarbonyldifluoromethyl group can undergo various transformations, such as hydrolysis to form a carboxylic acid or decarboxylation to yield a difluoromethyl group. These transformations expand the utility of the compound in organic synthesis.

Safety and Handling

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid should be handled with care due to its potential reactivity. It is recommended to store the compound at low temperatures and follow standard safety protocols for handling boronic acids.

Safety InformationRecommendations
StorageStore at -20°C
HandlingUse protective equipment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator